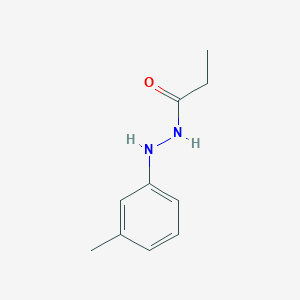
N'-(3-Methylphenyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)propanehydrazide, also known as MPH, is a chemical compound that belongs to the class of hydrazides. It has been widely used in scientific research due to its unique properties and potential applications. The purpose of
Mechanism of Action
The mechanism of action of N'-(3-Methylphenyl)propanehydrazide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N'-(3-Methylphenyl)propanehydrazide may have potential therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
N'-(3-Methylphenyl)propanehydrazide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and antitumor properties. N'-(3-Methylphenyl)propanehydrazide has also been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-Methylphenyl)propanehydrazide is its ease of synthesis, which allows for large-scale production in laboratories. It is also a relatively stable compound, making it easy to handle and store. However, N'-(3-Methylphenyl)propanehydrazide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on N'-(3-Methylphenyl)propanehydrazide. One area of interest is the development of novel hydrazide-based compounds with improved biological activity. Another area of research is the investigation of the mechanism of action of N'-(3-Methylphenyl)propanehydrazide, which could lead to the discovery of new therapeutic targets. Additionally, the potential use of N'-(3-Methylphenyl)propanehydrazide in the treatment of glaucoma and other diseases warrants further investigation.
Synthesis Methods
The synthesis of N'-(3-Methylphenyl)propanehydrazide involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used in laboratories to produce N'-(3-Methylphenyl)propanehydrazide in large quantities for scientific research.
Scientific Research Applications
N'-(3-Methylphenyl)propanehydrazide has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other chemical compounds, such as 3-methylbenzohydrazide and 3-methylbenzohydrazine. N'-(3-Methylphenyl)propanehydrazide has also been used in the synthesis of novel hydrazide-based compounds with potential biological activity.
properties
CAS RN |
112252-48-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N'-(3-methylphenyl)propanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-11-9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
IVXAYXDUYSBHSV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=CC=CC(=C1)C |
Canonical SMILES |
CCC(=O)NNC1=CC=CC(=C1)C |
synonyms |
Propanoic acid, 2-(3-methylphenyl)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



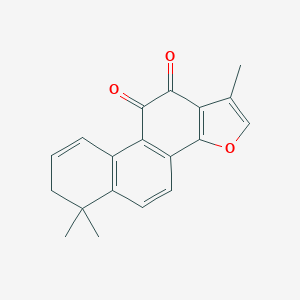
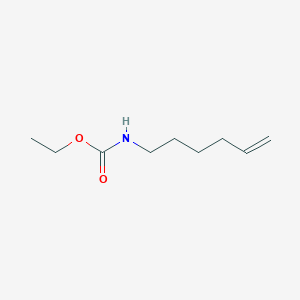
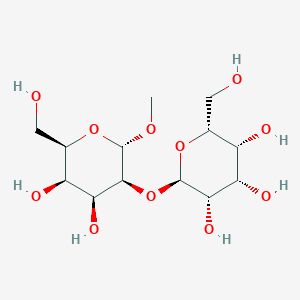
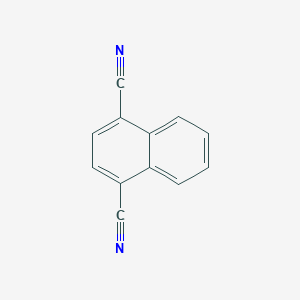
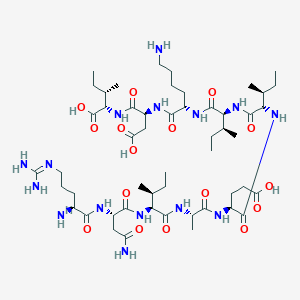
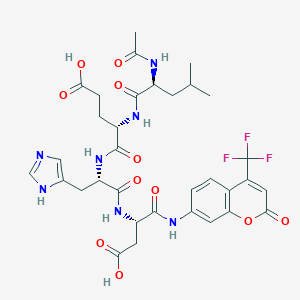
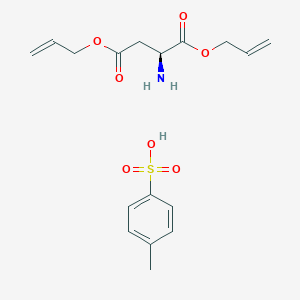
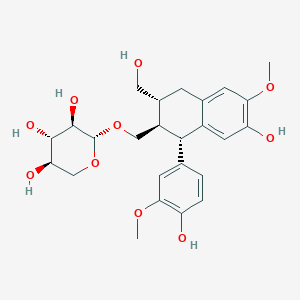
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
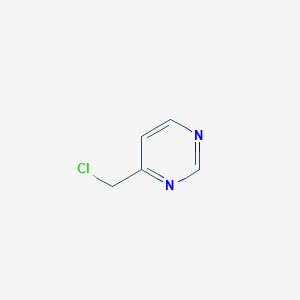
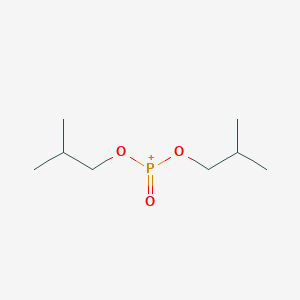
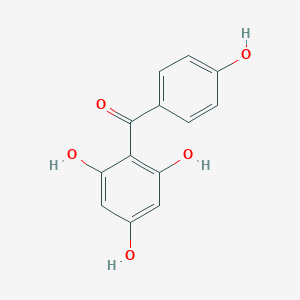
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)